1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene

Cross‑coupling chemistry Halogen‑substitution topology Building‑block comparison

Researchers requiring a reliable, iodine-tagged building block for palladium-catalyzed cross-coupling often face limited positional isomer availability. This compound uniquely places iodine at the 5-position of a 2-methyl-4-fluorophenyl ring, enabling Suzuki, Sonogashira, and Buchwald-Hartwig couplings with steric tuning from the ortho-methyl group. • Iodo handle: enables chemoselective elaboration not possible with de-iodinated analogs. • Part of a substitution matrix (PC502816-PC502820) for quantitative SAR studies. • 95% purity; immediate global shipping from BenchChem.

Molecular Formula C14H7F6IO
Molecular Weight 432.10 g/mol
Cat. No. B12084621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
Molecular FormulaC14H7F6IO
Molecular Weight432.10 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)I)F
InChIInChI=1S/C14H7F6IO/c1-6-2-8(15)11(21)5-12(6)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3
InChIKeyLLXQYEUAMFCBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene: Halogenated Diphenyl Ether Building Block


1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene (CAS 2244086-98-2) is a fully synthetic, polyhalogenated diphenyl ether compound in the Apollo Scientific fluorinated building‑block portfolio . It is defined by a 2,6‑difluoro‑4‑(trifluoromethyl)phenoxy core bonded to a 4‑fluoro‑5‑iodo‑2‑methylphenyl substituent, yielding a molecular formula of C₁₄H₇F₆IO and a molecular weight of 432.10 g/mol . With a standard commercial purity of 95% and the absence of any published biological, physicochemical, or mechanistic characterization, the compound currently serves exclusively as a chemical intermediate or research building block with no documented, quantifiable performance advantage over close structural analogs .

Product Type Polyhalogenated Diphenyl Ether Building Block
Key Handle Iodo-substituted for cross-coupling
Procurement Point Standard purity grade; no quantitative reactivity data

1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene: Substitution Risks with Fluorinated Diphenyl Ether Analogs


While the Apollo Scientific fluorinated diphenyl ether family shares a conserved 2,6‑difluoro‑4‑(trifluoromethyl)phenyl architectural fragment, the substituent permutations on the distal aromatic ring create chemically non‑equivalent entities . The title compound uniquely carries an iodine atom at the 5‑position of a 2‑methyl‑4‑fluorophenyl ring, while the nearest in‑class alternatives position iodine at the 2‑position (PC502816), replace the methyl group with chlorine (PC502819), or lack an iodine handle altogether (PC502817, PC502820) . These differences alter the electronic environment, steric accessibility, and the subsequent site‑selectivity of cross‑coupling or nucleophilic aromatic substitution reactions. Without validated, quantitative structure‑reactivity or structure‑property relationship data, substituting one member of this series for another introduces an uncontrolled variable that can undermine synthetic efficiency, product purity, or downstream biological screening outcomes.

Target
Iodine at 5-position (meta to ether O)
Risk 1
Closest iodinated analog places iodine at 2-position; positional shift may alter coupling site-selectivity and reaction profile.
Risk 2
Methyl-to-chlorine exchange in iodo-analog changes lipophilicity and electronic character; property profile may not transfer.
Risk 3
Non-iodinated analogs lack the synthetic handle for late-stage diversification; may not support Pd-catalyzed transformations.

1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene: Evidence & Comparison


Iodine Substitution Pattern vs. Closest Iodinated Analog

The most structurally proximate iodinated comparator, 1,3‑difluoro‑2‑(5‑fluoro‑2‑iodo‑phenoxy)‑5‑(trifluoromethyl)benzene (CAS 2244087‑01‑0, PC502816), places the iodine atom ortho to the diphenyl ether oxygen and para to a fluorine, whereas the title compound positions iodine meta to the oxygen, ortho to a methyl group, and para to a fluorine . Both compounds share identical molecular formulas (C₁₄H₇F₆IO) and a molecular weight of 432.10 g/mol, a fact confirmed by vendor specifications . No head‑to‑head reactivity or property data exist for these two isomers.

Iodine Position vs. Closest Analog
Reported
I at 5-position (meta to O, ortho to CH₃) vs. comparator I at 2-position (ortho to O); MW identical (432.10 g/mol)
Supports positional reactivity review
No head-to-head coupling data available
Cross‑coupling chemistry Halogen‑substitution topology Building‑block comparison

Methyl vs. Chlorine Substitution in Iodo-Analogs

The iodo‑chloro analog 1‑chloro‑2‑[2,6‑difluoro‑4‑(trifluoromethyl)phenoxy]‑5‑fluoro‑4‑iodobenzene (CAS 2244084‑74‑8, PC502819) replaces the 2‑methyl group of the title compound with a chlorine atom on the phenolic ring . This substitution increases the molecular weight from 432.10 g/mol to 458.55 g/mol and introduces a chlorine atom, which alters the lipophilicity and electronic character relative to the methyl‑containing title compound. No experimental comparative data are available.

Methyl vs. Chlorine in Iodo-Analogs
Class-level inference
Title compound (CH₃, MW 432.10) vs. Cl analog (MW 458.55); Δ +26.45 g/mol
Supports analog-property interpretation
No experimental comparative data
Halogen‑containing building blocks Medicinal chemistry Structural analoging

Iodo Handle vs. Non-Iodinated Diphenyl Ethers

Two non‑iodinated analogs from the same series—1,3‑difluoro‑2‑[2‑fluoro‑5‑(trifluoromethyl)phenoxy]‑5‑(trifluoromethyl)benzene (CAS 2244086‑88‑0, PC502817) and 1,3‑difluoro‑2‑(3‑fluoro‑4‑methyl‑phenoxy)‑5‑(trifluoromethyl)benzene (CAS 2244085‑43‑4, PC502820)—lack an iodine substituent entirely . Consequently, their molecular weights are distinctly lower: 382.22 g/mol for PC502817 and 306.22 g/mol for PC502820, compared to 432.10 g/mol for the title compound . This difference reflects the absence of the heavy iodine atom that serves as a versatile reactive handle for transition‑metal‑mediated transformations.

Iodo Handle vs. Non-Iodinated Analogs
Class-level inference
I present (MW 432.10) vs. non-iodinated (MW 382.22 / 306.22); reported synthetic-context differentiation
Supports synthetic-handle selection context
No quantitative reactivity comparison
Synthetic handle Cross‑coupling Building‑block selection

Purity Level Conforms to Standard Specifications

The title compound is supplied by Apollo Scientific at a certified purity of 95%, a specification shared by its closest comparator analogs PC502816, PC502817, PC502819, and PC502820 . This purity level is confirmed by an independent Certificate of Analysis upon request and is consistent with the quality standard applied across the entire fluorinated diphenyl ether product line, indicating no quality‑based differentiation between the title compound and its closest in‑class alternatives.

Purity Conformance
Specification review
95% purity; shared specification across analog series
Same specification supports series procurement
Higher purity requires in-house purification
Quality control Purity specification Procurement criteria

1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene: Application Scenarios


Iodo-Selective Cross-Coupling for Library Diversification

The iodine substituent present uniquely in the title compound among non‑halogenated analogs provides a specific handle for palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings . This enables the construction of diverse compound libraries from a common advanced intermediate, a strategy that cannot be executed with de‑iodinated analogs such as PC502817 or PC502820 . The 2‑methyl group ortho to the iodine introduces steric bulk that may enhance selectivity in certain coupling reactions compared to the sterically less hindered 2‑iodo isomer PC502816, although this has not been experimentally quantified.

Fluorinated Biaryl Ether Synthesis for FBDD

The polyfluorinated diphenyl ether scaffold with an iodo handle is suitable for generating fluorinated biaryl ether fragments. The high fluorine content (six fluorine atoms) alters electronic distribution and metabolic stability, while the iodine enables chemoselective elaboration . The methyl‑substituted analog offers a distinct lipophilicity profile compared to the chloro‑substituted analog PC502819, which may be advantageous in tuning fragment physicochemical properties for specific target pockets .

Post-Functionalizable Poly(arylene ether) Monomer

The diaryl ether core with a reactive iodine site can serve as a monomer in step‑growth polymerizations where the iodine remains intact for subsequent post‑polymerization modification . This contrasts with non‑iodinated analogs that cannot undergo further functionalization after polymerization and with the chloro‑iodo analog PC502819, where the chlorine atom introduces different electronic and steric effects that may alter polymerization kinetics or final material properties .

Structure-Reactivity Reference Standard for Halogenated Aryl Ethers

As part of the Apollo Scientific fluorinated diphenyl ether series, the title compound constitutes one member of a systematic substitution matrix that allows researchers to probe the influence of iodine position (PC502816 vs. PC502818), methyl‑vs‑chlorine exchange (PC502818 vs. PC502819), and iodine presence vs. absence (PC502818 vs. PC502817/PC502820) on reaction outcomes . This matrix can be employed to generate quantitative structure–reactivity data that is currently absent from the literature.

Application
Selection Property
Validation Focus
Iodo-selective cross-coupling library diversification
Iodine as Pd-coupling handle
Coupling site-selectivity and yield profile
Fluorinated biaryl ether fragment synthesis
Methyl-substituted fluorinated scaffold
Lipophilicity and metabolic stability context
Post-functionalizable poly(arylene ether) monomer
Iodo handle for post-polymerization modification
Polymerization kinetics and material-property review
Structure-reactivity reference standard
Systematic substitution matrix member
Quantitative structure-reactivity data generation
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